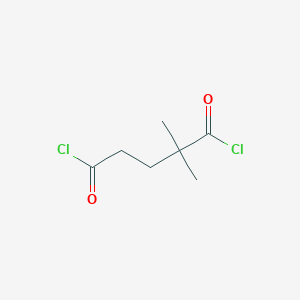
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid
Descripción general
Descripción
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, commonly known as chlorpheniramine, is a type of antihistamine drug used to treat allergic reactions, hay fever, and other allergic conditions. It is one of the oldest and most widely used antihistamines, with over 50 years of clinical use. Chlorpheniramine is a member of the ethanolamine class of antihistamines and acts by blocking the action of histamine, a chemical released by the body during an allergic reaction. It is available in various forms, including tablets, capsules, and syrup.
Aplicaciones Científicas De Investigación
Electroactive Tracer in Ligand Displacement Assays
- Study Overview : Schöllhorn et al. (2000) utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a molecularly imprinted polymer-based assay for the analysis of 2,4-dichlorophenoxyacetic acid herbicide. This approach employed linear scan voltammetry at a disposable screen-printed electrode, demonstrating the potential of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid derivatives in analytical chemistry applications (Schöllhorn et al., 2000).
Analytical Method Development for Herbicide Detection
- Study Overview : Wintersteiger et al. (1999) developed a highly selective and sensitive method using HPLC with electrochemical detection for quantifying chlorophenoxy acids, including derivatives similar to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid. This method is critical for detecting trace levels of such pesticides in water, demonstrating the compound's relevance in environmental monitoring (Wintersteiger et al., 1999).
Synthesis of Pharmaceutical Intermediates
- Study Overview : Fu De-cai (2008) explored the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate of propiverine hydrochloride, which shares a structural similarity with (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid. This study highlights the compound's significance in pharmaceutical chemistry (Fu De-cai, 2008).
Herbicide Performance Comparison
- Study Overview : Blackman (1945) compared the performance of 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid with other herbicides, demonstrating the agricultural relevance of chlorophenoxyacetic acid derivatives, which are closely related to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid (Blackman, 1945).
Electrochemical Degradation in Water Treatment
- Study Overview : Boye et al. (2006) studied the electrochemical degradation of chloromethylphenoxy herbicides, structurally similar to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid. This research is significant for understanding the environmental impact and treatment methods for such compounds (Boye et al., 2006).
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















